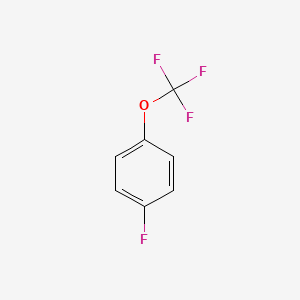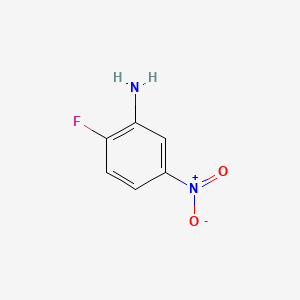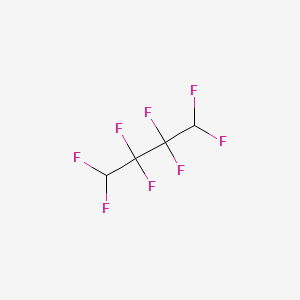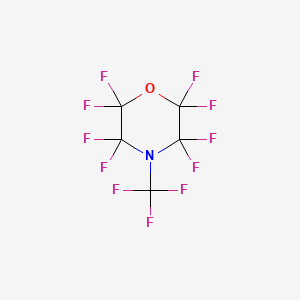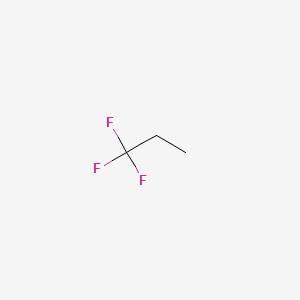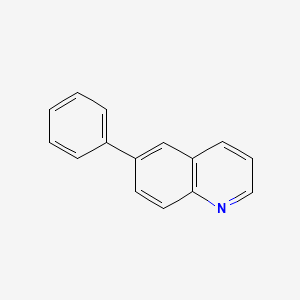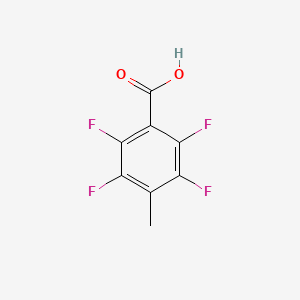
2-(苯氧甲基)苯甲酸
描述
2-(Phenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 g/mol . It is also known by other names such as benzoic acid, 2-(phenoxymethyl)- and o-(phenoxymethyl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a phenoxymethyl group at the ortho position.
科学研究应用
2-(Phenoxymethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of phenol with benzyl chloride in the presence of a base to form phenoxymethylbenzene, which is then oxidized to 2-(Phenoxymethyl)benzoic acid . Another method involves the conversion of a phenol to the phenolate in the presence of a basic diluent, followed by mixing with a suitable reagent .
Industrial Production Methods
Industrial production of 2-(Phenoxymethyl)benzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, crystallization, and purification to obtain the desired product .
化学反应分析
Types of Reactions
2-(Phenoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxymethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of 2-(Phenoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- o-(Phenoxymethyl)benzoic acid
- α-Phenoxy-o-toluic acid
- 3,5-dimethoxy-4-methylbenzoic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-(Phenoxymethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNORODREYVARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038781 | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724-98-1 | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000724981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(phenoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Phenoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7038781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(phenoxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PHENOXYMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1F23EG53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dibenzo[b,e]oxepin-11(6H)-one scaffold in drug discovery, and how is 2-(phenoxymethyl)benzoic acid related to this scaffold?
A: The dibenzo[b,e]oxepin-11(6H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities including antidepressant, anxiolytic, antipsychotic, antitumor, and anti-inflammatory properties. 2-(Phenoxymethyl)benzoic acid serves as a key starting material for synthesizing dibenzo[b,e]oxepin-11(6H)-ones. [] Specifically, intramolecular acylation of 2-(phenoxymethyl)benzoic acid derivatives can efficiently yield these tricyclic compounds. []
Q2: A study mentions a novel and efficient method for synthesizing dibenzo[b,e]oxepin-11(6H)-ones from 2-(phenoxymethyl)benzoic acid. Can you elaborate on this method and its advantages?
A: The study describes a novel method utilizing a cooperative system of tin(II) chloride (SnCl2) and dichloromethyl methyl ether (DCME) for the direct intramolecular acylation of 2-(phenoxymethyl)benzoic acids. [] This approach offers several advantages:
- Efficiency: The reaction proceeds with good to excellent yields. []
- Regioselectivity: The method exhibits high regioselectivity, favoring the desired dibenzo[b,e]oxepin-11(6H)-one product. []
- Functional Group Tolerance: The reaction conditions are compatible with a wide variety of functional groups on the 2-(phenoxymethyl)benzoic acid starting material. []
- Scalability: The method has been successfully applied to the scalable synthesis of Doxepin, a tricyclic antidepressant containing the dibenzo[b,e]oxepin-11(6H)-one scaffold. []
Q3: How has Caenorhabditis elegans been utilized in research related to 2-(phenoxymethyl)benzoic acid derivatives?
A: Caenorhabditis elegans serves as an effective and cost-efficient model organism for anthelmintic drug discovery. [] Researchers synthesized a series of dibenzo[b,e]oxepin-11(6H)-ones from 2-(phenoxymethyl)benzoic acid and evaluated their anthelmintic activity using C. elegans. [] This nematode model allows for rapid screening and preliminary assessment of potential anthelmintic drug candidates.
Q4: What are thioureides, and how do they relate to 2-(phenoxymethyl)benzoic acid in the context of this research?
A: Thioureides are a class of chemical compounds characterized by the presence of a thiourea group (-NH-CS-NH-) within their structure. Research has explored the synthesis and anti-parasitic activity of thioureides derived from 2-(phenoxymethyl)benzoic acid. [, ] These compounds represent a novel class of potential anti-parasitic agents. []
Q5: Besides the synthesis of dibenzo[b,e]oxepin-11(6H)-ones and thioureides, are there other reported applications of 2-(phenoxymethyl)benzoic acid derivatives in scientific research?
A: Yes, 2-(phenoxymethyl)benzoic acid derivatives have shown potential for modulating RNA-binding proteins. [] While the specific mechanism of action and downstream effects require further investigation, this area of research highlights the potential of these compounds beyond their previously explored applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
